molecular formula C86H151N31O26S2 B142158 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid CAS No. 148914-01-6

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Cat. No. B142158
M. Wt: 2099.4 g/mol
InChI Key: BGLAPDCFQFNPSN-QTISJAEISA-N
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Description

The compound would first be described in terms of its molecular formula, structure, and the sequence of amino acids if it’s a peptide.



Synthesis Analysis

The synthesis of the compound would be studied. This could involve looking at how the peptide bonds are formed between the amino acids, what catalysts are used, and what conditions are required.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques like X-ray crystallography or NMR spectroscopy. This can provide information about the 3D structure of the molecule.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other compounds, what products are formed, and what conditions are required for the reactions to occur.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be analyzed. This could involve looking at its solubility, stability, melting point, boiling point, etc.


Safety And Hazards

The safety and potential hazards associated with the compound would be assessed. This could involve looking at its toxicity, potential for causing allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

Based on all the above information, future directions for research could be suggested. This could involve suggesting potential applications for the compound, areas where further research is needed, or modifications that could be made to the compound to improve its properties or activity.


Please note that this is a very high-level overview, and the actual analysis would be much more detailed and would require specialized knowledge and equipment. Also, it’s important to note that without specific resources or context, it’s not possible to provide an accurate analysis of the specific compound you’ve mentioned. I would recommend consulting with a chemist or biochemist for more detailed information. I hope this helps! Let me know if you have any other questions.


properties

CAS RN

148914-01-6

Product Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C86H151N31O26S2

Molecular Weight

2099.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H151N31O26S2/c1-43(2)38-59(114-74(133)52(20-15-35-100-86(95)96)106-76(135)55(23-27-64(122)123)108-70(129)48(16-9-11-31-87)103-67(126)45(5)89)79(138)110-54(22-26-63(120)121)69(128)102-46(6)68(127)104-49(17-10-12-32-88)73(132)115-60(39-47-40-97-42-101-47)80(139)107-51(19-14-34-99-85(93)94)71(130)109-56(24-28-65(124)125)75(134)105-50(18-13-33-98-84(91)92)72(131)112-57(29-36-144-7)77(136)116-61(41-118)81(140)111-53(21-25-62(90)119)78(137)117-66(44(3)4)82(141)113-58(83(142)143)30-37-145-8/h40,42-46,48-61,66,118H,9-39,41,87-89H2,1-8H3,(H2,90,119)(H,97,101)(H,102,128)(H,103,126)(H,104,127)(H,105,134)(H,106,135)(H,107,139)(H,108,129)(H,109,130)(H,110,138)(H,111,140)(H,112,131)(H,113,141)(H,114,133)(H,115,132)(H,116,136)(H,117,137)(H,120,121)(H,122,123)(H,124,125)(H,142,143)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-/m0/s1

InChI Key

BGLAPDCFQFNPSN-QTISJAEISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

sequence

AKERLEAKHRERMSQVM

Origin of Product

United States

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